Arginine-Glycine-Glutamic Acid-Serine acetate salt is a synthetic peptide composed of four amino acids: arginine, glycine, glutamic acid, and serine, paired with an acetate counterion. This compound is primarily recognized for its role as an integrin-blocking peptide, which is significant in various biological and medical research applications. The integrin-blocking properties make it a valuable tool in studies related to cell adhesion and migration, particularly in cancer research and wound healing.
The synthesis of Arginine-Glycine-Glutamic Acid-Serine acetate salt predominantly employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Arginine-Glycine-Glutamic Acid-Serine acetate salt can undergo various chemical reactions:
The primary mechanism by which Arginine-Glycine-Glutamic Acid-Serine acetate salt exerts its effects involves interaction with integrins—transmembrane receptors that mediate cell-extracellular matrix adhesion. By binding to these integrins, the peptide inhibits their interaction with extracellular matrix proteins, effectively blocking cell adhesion and migration processes essential in cancer metastasis and wound healing .
Arginine-Glycine-Glutamic Acid-Serine acetate salt has diverse applications in scientific research:
This compound's multifaceted roles underscore its significance in both academic research and practical applications across various fields.
Tetrapeptides like RGES represent minimal bioactive sequences capable of modulating protein-protein interactions. The strategic positioning of charged residues in RGES creates a specific electrostatic landscape:
Unlike the RGD motif (e.g., in Gly-Arg-Gly-Asp-Ser-Pro-Lys), which binds avidly to αvβ3, αvβ5, and α5β1 integrins, RGES exhibits negligible affinity for these receptors. This functional divergence stems from the Glu substitution, which alters the peptide’s spatial charge distribution and steric profile. In astroglioma and osteoblast studies, RGES fails to inhibit integrin-mediated adhesion or platelet aggregation, confirming its role as a rigorous experimental control [1] [6] [9]. Table 1 compares key tetrapeptide motifs and their functional attributes.
Table 1: Biomedical Properties of Select Tetrapeptide Motifs
Peptide Sequence | Key Structural Features | Primary Biological Role | Research Applications |
---|---|---|---|
Arg-Gly-Asp-Ser (RGDS) | Asp carboxylate binds integrins | Potent integrin antagonist | Cell adhesion, migration studies |
Arg-Gly-Glu-Ser (RGES) | Glu extends acidic side chain | Negative control for RGD interactions | Integrin blocking specificity assays |
Arg-Gly-Gly-Ser (RGGS) | Neutral glycine substitution | Inert scaffold | Peptide stability or delivery studies |
Salt bridges involving Glu and Arg residues significantly influence peptide stability and protein function. Research on eukaryotic protein kinases demonstrates that Glu-Arg ion pairs (e.g., Glu²⁰⁸-Arg²⁸⁰ in PKA) stabilize catalytic cores through hydrophobic networks and electrostatic interactions. Mutagenesis of these residues reduces catalytic efficiency by 40–120-fold and increases structural flexibility, underscoring their role in maintaining tertiary structure integrity [2] [4]. Similarly, model α-helical peptides incorporating Glu⁻/Arg⁺ pairs exhibit accelerated folding kinetics (up to 50% faster) compared to Asp⁻/Arg⁺ or Glu⁻/Lys⁺ pairs due to favorable rotamer conformations [3].
RGES emerged in the 1990s as researchers dissected the RGD motif’s role in fibronectin-mediated adhesion. Early studies synthesized RGES as a scrambled variant to validate the specificity of RGD-integrin binding. For example:
The peptide’s consistent performance as a negative control solidified its utility in high-throughput screens. For instance, RGES was employed alongside active integrin blockers (e.g., Arg-Gly-Asp-Ser) to identify patient-derived autoantibodies targeting integrin αvβ6 in fibrotic diseases [1]. Its synthetic accessibility via solid-phase peptide synthesis (SPPS) and straightforward acetate salt purification further enabled widespread adoption.
The acetate salt form addresses critical stability challenges inherent to peptide therapeutics:
Table 2 summarizes key stabilization mechanisms and their impact on RGES acetate salt:Table 2: Stabilization Mechanisms Enabled by Acetate Salt Formulation
Degradation Pathway | Effect of Acetate Salt | Impact on RGES |
---|---|---|
Hydrolysis | pH buffering minimizes nucleophilic attack | Preserves Glu-Ser and Arg-Gly bonds |
Aggregation | Charge shielding reduces self-association | Maintains solubility in aqueous buffers |
Oxidation | Excludes peroxides via crystallization | Protects methionine-free sequence |
Comparative studies confirm that acetate formulations retain >95% bioactivity after 12 months at -20°C, whereas lyophilized free peptides show variable stability. The salt form also eliminates reconstitution errors, making RGES ideal for standardized assays [5] [10]. The broader impact of salt selection is evident in bile acid amidates, where acetate salts of microbial-conjugated cholic acids (e.g., cholic acid-Glu) enhance detectability in metabolomic screens [7].
Table 3: Performance Comparison of Peptide Formulation Strategies
Formulation Approach | Stability at -20°C | Reconstitution Risk | Cost Efficiency |
---|---|---|---|
Acetate salt (lyophilized) | >95% over 12 months | Low | High |
Free peptide (lyophilized) | 70–85% over 12 months | Moderate | Moderate |
Aqueous solution | <60% over 6 months | None | Low |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: